2-Chloro-1-cyclohexylethan-1-ol
Overview
Description
2-Chloro-1-cyclohexylethan-1-ol is an organic compound with the molecular formula C8H15ClO It is a chlorinated alcohol derivative of cyclohexane, characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the chlorination of 1-cyclohexylethanol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the addition of hydrogen chloride (HCl) to 1-cyclohexylethene, followed by hydrolysis to yield the desired product. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid (H2SO4) to facilitate the addition of HCl to the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexylethanols, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-cyclohexylethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It is used as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexylethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylethanol: Similar in structure but lacks the chlorine atom.
2-Chloro-1-phenylethanol: Contains a phenyl group instead of a cyclohexyl group.
2-Chloro-1-cyclohexylethene: Contains a double bond instead of a hydroxyl group.
Uniqueness
2-Chloro-1-cyclohexylethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the ethane chain, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-1-cyclohexylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWIKTWYCHQYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295085 | |
Record name | α-(Chloromethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90202-27-0 | |
Record name | α-(Chloromethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90202-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Chloromethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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